molecular formula C6H3BrN2S B13981928 3-Bromothieno[2,3-d]pyridazine CAS No. 697-65-4

3-Bromothieno[2,3-d]pyridazine

Cat. No.: B13981928
CAS No.: 697-65-4
M. Wt: 215.07 g/mol
InChI Key: CRWOGXTUFWRLSN-UHFFFAOYSA-N
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Description

Structural Significance of Fused Thiophene-Pyridazine Scaffolds

The fusion of a thiophene (B33073) and a pyridazine (B1198779) ring to form the thieno[2,3-d]pyridazine (B3120762) core creates a planar, aromatic system with a unique distribution of electron density. The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient, which influences the reactivity of the entire fused system. smolecule.com This electron deficiency can be a key factor in the molecule's interactions with biological targets. smolecule.com

The introduction of a bromine atom at the 3-position of the thieno[2,3-d]pyridazine scaffold, to form 3-Bromothieno[2,3-d]pyridazine , significantly alters its chemical reactivity. Bromine is an electronegative atom that can participate in various chemical transformations. Its presence provides a reactive handle for further functionalization of the molecule through reactions such as cross-coupling, nucleophilic substitution, and metallation. This makes this compound a valuable intermediate in the synthesis of more complex molecules with tailored properties. The electron-rich nature of the thiophene ring generally makes it susceptible to electrophilic substitution reactions. tandfonline.com

Historical Development and Evolution of Thienopyridazine Synthesis

The synthesis of thienopyridazines, as a class of compounds, is part of the broader history of the development of thienopyridine and other fused heterocyclic systems. The initial impetus for the synthesis of such compounds was often driven by the search for new therapeutic agents. For instance, the exploration of thienopyridine chemistry was significantly advanced by the discovery of the anti-inflammatory and analgesic properties of related compounds in the early 1970s.

Early synthetic routes to thieno-fused pyridazines often involved the construction of the pyridazine ring onto a pre-formed thiophene derivative. These methods typically relied on the cyclization of dicarbonyl compounds or their equivalents with hydrazine (B178648) or its derivatives. A review of the chemistry of thienopyridazines highlights various synthetic strategies, including the synthesis of thieno[2,3-d]pyridazine derivatives.

The synthesis of the parent thieno[2,3-d]pyridazine can be achieved through various routes, often starting from a suitably functionalized thiophene precursor. For example, the reaction of a 2-aminothiophene-3-carboxylate with a source of the two-carbon unit of the pyridazine ring, followed by cyclization, is a common strategy.

The introduction of the bromine atom at the 3-position would likely be achieved through electrophilic bromination of the thieno[2,3-d]pyridazine core. The regioselectivity of this bromination would be dictated by the electronic properties of the fused ring system. Based on the reactivity of similar thieno-fused systems, the thiophene ring is the more likely site of electrophilic attack. The precise conditions for such a reaction would need to be carefully controlled to achieve the desired 3-bromo isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

697-65-4

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

3-bromothieno[2,3-d]pyridazine

InChI

InChI=1S/C6H3BrN2S/c7-5-3-10-6-2-9-8-1-4(5)6/h1-3H

InChI Key

CRWOGXTUFWRLSN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)SC=C2Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromothieno 2,3 D Pyridazine and Analogues

Strategies for the Construction of the Thieno[2,3-d]pyridazine (B3120762) Core

The formation of the fused thieno[2,3-d]pyridazine ring system can be achieved through several synthetic strategies, primarily involving the sequential construction of the thiophene (B33073) and pyridazine (B1198779) rings or the annulation of a pre-formed thiophene or pyridazine derivative.

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are fundamental to the synthesis of the thieno[2,3-d]pyridazine core. These methods typically involve the intramolecular cyclization of a suitably functionalized precursor or the intermolecular reaction of two or more components to build the heterocyclic framework.

A common approach involves the use of thiophene derivatives as starting materials. For instance, 2-amino-3-cyanothiophene derivatives can undergo cyclocondensation with various reagents to form the pyridazine ring. The treatment of 3-cyanothiophene acetamide (B32628) with hydrogen peroxide in an alkaline medium can yield a thieno[2,3-d]pyrimidin-4(3H)-one, a close analog of the pyridazine system. nih.gov Similarly, cyclocondensation of thiophene carboxamide with sodium hydroxide (B78521) can produce thieno[3,4-d]pyrimidin-4(3H)-one. nih.gov

Annulation strategies, such as 1,3-dipolar cycloadditions, have also been explored for the construction of thieno[2,3-d]pyridazine and related systems. acs.orgacs.org Copper-catalyzed [4+2] cyclization reactions of hydrazines provide a convenient route to thieno[2,3-d]pyridazine derivatives. bohrium.com This method proceeds through a cascade of remote propargylic substitution, cyclization, and isomerization. bohrium.com

Another strategy involves the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, which are structural isomers, through a metal-free denitrogenative transformation of fused 1,2,3-triazoles. This process begins with a one-pot triazolation reaction followed by a modified Pomeranz-Fritsch reaction and subsequent acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex heterocyclic structures like thieno[2,3-d]pyridazines in a single synthetic operation. These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants.

For example, the synthesis of pyridazino[5,4,3-de] nih.govnih.govnaphthyridine derivatives, which contain a pyridazine ring, has been achieved through the reaction of malononitrile, aldehydes, and 2-oxoglyoxalarylhydrazones. mdpi.com While not directly yielding a thieno[2,3-d]pyridazine, this demonstrates the utility of MCRs in constructing the pyridazine portion of the scaffold. The Groebke-Blackburn-Bienaymé three-component reaction has been utilized to synthesize imidazo[1,2-a]pyridazines from diaminopyridazines, showcasing another MCR approach to pyridazine-fused systems. rug.nl

The synthesis of highly diverse pyrano[2,3-c]pyridazines has been accomplished via a one-pot multicomponent reaction using piperidine (B6355638) as an organocatalyst, highlighting the potential of MCRs in generating related pyridazine-fused heterocycles. tandfonline.com

Installation of the Bromine Substituent at Position 3

The introduction of a bromine atom at the 3-position of the thieno[2,3-d]pyridazine ring is a key step in creating a versatile synthetic handle for further functionalization. This can be accomplished either by direct halogenation of the pre-formed heterocyclic core or by utilizing building blocks that already contain the bromine atom.

Regioselective Halogenation Procedures

Direct bromination of the thieno[2,3-d]pyridazine nucleus requires careful control of reaction conditions to achieve the desired regioselectivity. The electronic nature of the fused ring system influences the position of electrophilic attack.

Studies on analogous systems provide insight into potential bromination strategies. For example, the regioselective bromination of thieno[2,3-b]pyridine (B153569) has been achieved with high selectivity at the 4-position. nih.govacs.org This highlights the challenge of directing the bromine to the desired 3-position on the thiophene ring.

In a different heterocyclic system, the regioselective bromination of a thieno[2',3':4,5]pyrrolo[1,2-d] nih.govnih.govmdpi.comtriazin-8(7H)-one was achieved by modulating the basicity of the reaction conditions, suggesting that the reaction environment can play a crucial role in directing the site of bromination. nih.gov The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was accomplished through a bromination reaction on a pre-functionalized thiophene, indicating another potential route. mdpi.com

Synthesis via Pre-Functionalized Building Blocks

An alternative and often more controlled method for obtaining 3-bromothieno[2,3-d]pyridazine involves the use of starting materials that already contain a bromine atom at the appropriate position. This approach avoids the potential for regioisomeric mixtures that can arise from direct halogenation.

A notable example is the synthesis of 3-bromo-pyridazines through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine (such as 3-bromotetrazine) and silyl (B83357) enol ethers. organic-chemistry.org This method provides functionalized 3-bromo-pyridazines with high regiocontrol. organic-chemistry.org These pre-brominated pyridazines can then potentially be used to construct the fused thiophene ring.

Another approach involves the use of 2,3-dihalopyridines, which can be functionalized and then cyclized to form the thienopyridine ring system. researchgate.net For instance, 3-bromothieno[2,3-b]pyridine (B1362443) has been converted to the corresponding nitrile derivative using copper(I) cyanide, demonstrating the reactivity of a pre-installed bromine atom. abertay.ac.uk

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound and its analogs are highly dependent on the optimization of reaction parameters. Key factors that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of 3-bromo-pyridazines via cycloaddition, optimization of parameters such as solvents, Lewis acid concentration, and temperature was conducted to maximize the yield. organic-chemistry.org In the synthesis of substituted thieno[3,2-b]thiophenes, a related sulfur-containing heterocyclic system, reaction conditions including the sulfur source, solvent, additives, and temperature were systematically varied to achieve optimal yields. mdpi.com

In multicomponent reactions, the choice of catalyst and solvent is critical. For the synthesis of nih.govnih.govmdpi.comtriazolo[4,3-a]pyrimidines, various catalysts and solvents were screened, with the best results obtained using p-toluenesulfonic acid (APTS) in ethanol (B145695). researchgate.net The development of machine learning-guided strategies is also emerging as a powerful tool for the design and optimization of reaction conditions, potentially accelerating the discovery of efficient synthetic routes. beilstein-journals.org

The table below summarizes some examples of reaction condition optimization for related heterocyclic syntheses.

Table 1: Examples of Optimized Reaction Conditions for Heterocyclic Synthesis

Target Compound/System Reactants Catalyst/Reagents Solvent Temperature Yield Reference
Substituted nih.govnih.govmdpi.comtriazolo[4,3-a]pyrimidines Aminotriazole, Benzaldehyde, Ethyl acetoacetate p-Toluenesulfonic acid (APTS) Ethanol Reflux 75% researchgate.net
3,6-Dimethylthieno[3,2-b]thiophene 2,5-Dimethylhex-3-yne-2,5-diol, Na2S2O3 I2 NMP 140 °C 81% mdpi.com
7-(Butoxymethyl)thieno[2,3-c]pyridine Fused 1,2,3-triazole, Butan-1-ol Trifluoromethanesulfonic acid (TfOH) 1,2-Dichloroethane (DCE) - High nih.gov

Solvent Effects and Temperature Control

The choice of solvent and the regulation of temperature are fundamental to the successful synthesis of thieno[2,3-d]pyridazine derivatives and their analogues. These parameters significantly influence reaction rates, solubility of reactants and intermediates, and can dictate the reaction pathway, thereby affecting product yield and purity.

Research into the synthesis of related heterocyclic systems, such as pyridazines and thienopyrimidines, provides valuable insights. For instance, in the synthesis of functionalized pyridazines via a Lewis acid-mediated inverse electron demand Diels-Alder reaction, a systematic optimization of solvents was conducted. organic-chemistry.orguzh.ch The reaction was tested in various solvents to maximize yield, highlighting the solvent's role in the reaction mechanism. Similarly, in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, solvents like dry dimethylformamide (DMF), ethanol, and isopropanol (B130326) are commonly employed. nih.gov The use of polar aprotic solvents like DMF can facilitate reactions involving polar intermediates, while alcohols like ethanol and isopropanol are often used for recrystallization and in reactions under reflux conditions. nih.govlookchem.com

Temperature control is equally crucial. Many synthetic steps require specific temperature ranges to proceed efficiently and minimize the formation of side products. For example, certain reactions are initiated at 0°C to control the initial exothermic reaction rate, followed by heating under reflux to drive the reaction to completion. nih.govhilarispublisher.com In the synthesis of 3-chloropyridazine (B74176) derivatives, a precursor for many functionalized pyridazines, the initial reaction is conducted below 20°C. google.com The bromination of related thieno-fused systems is also performed at controlled temperatures, such as 0°C, to manage the reactivity of bromine. researchgate.net

The table below summarizes solvent and temperature conditions used in the synthesis of analogous heterocyclic compounds, illustrating the common practices applicable to the synthesis of this compound.

Compound Type Solvent Temperature Purpose/Observation Reference
Thieno[2,3-d]pyrimidin-4-onesDry Pyridine (B92270)0°CInitial reaction control hilarispublisher.com
Thieno[2,3-d]pyrimidin-4-onesAcetic AcidRefluxCyclization hilarispublisher.com
Thieno[2,3-d]pyrimidinesDry DMFNot specifiedSynthesis of derivatives nih.gov
Thieno[2,3-d]pyrimidinesEthanol:Isopropanol (1:1)80°CNucleophilic substitution nih.gov
Thieno[2,3-c]pyridazinesEthanolRefluxCyclization lookchem.com
3-Bromo-pyridazinesVarious (for optimization)Not specifiedMaximizing yield in Diels-Alder reaction organic-chemistry.orguzh.ch
4-Chlorodihydroxy pyridazineWater, Hydrochloric AcidBelow 20°CControl of reaction pH and temperature google.com

Catalyst Systems and Additives

Catalysts and additives are instrumental in the synthesis of this compound and its analogues, often enabling transformations that would otherwise be inefficient or non-selective. The choice of catalyst can influence reaction pathways, enhance reaction rates, and improve regioselectivity.

Palladium-based catalysts are widely used, particularly in cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.orgmdpi.com These reactions are essential for introducing aryl, heteroaryl, or other functional groups onto the core heterocyclic structure. For the synthesis of 3,4-disubstituted pyridazines, 3-bromo-pyridazine intermediates are functionalized using various palladium-catalyzed cross-coupling protocols. organic-chemistry.orguzh.ch For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates from a bromo-precursor utilizes a Pd(dppf)Cl₂ catalyst. mdpi.com The catalytic activity can be dependent on the specific palladium complex used; studies on related thiophene couplings show that Pd(dppf)Cl₂ can provide higher yields than Pd(PPh₃)₂Cl₂ for certain transformations. rsc.org

Lewis acids, such as boron trifluoride (BF₃), serve as effective catalysts in cycloaddition reactions for forming the pyridazine ring. organic-chemistry.orguzh.ch Mechanistic studies suggest that the Lewis acid coordinates with and activates the tetrazine substrate for the Diels-Alder reaction. organic-chemistry.org Acid catalysts, both Brønsted and Lewis types, are also used in cyclization and condensation steps. A catalytic amount of concentrated hydrochloric acid (HCl) is used in the synthesis of certain thieno[2,3-d]pyrimidin-4-one derivatives. nih.gov

In addition to catalysts, various additives are employed to facilitate reactions. Bases like sodium ethoxide, potassium carbonate, and triethylamine (B128534) are commonly used to promote cyclization reactions or to act as acid scavengers. nih.govlookchem.comchem-soc.si For example, the Thorpe-Ziegler cyclization to form thieno[2,3-c]pyridazines is conducted in the presence of sodium ethoxide. lookchem.com

The table below provides examples of catalyst systems and additives used in the synthesis of related heterocyclic compounds.

Reaction Type Catalyst Additive Substrate/Product Reference
Suzuki-Miyaura CouplingPd(dppf)CH₂Cl₂K₂CO₃Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate mdpi.com
Diels-Alder CycloadditionBoron Trifluoride (BF₃)-3-Bromotetrazine and silyl enol ethers organic-chemistry.orguzh.ch
Condensation/CyclizationConc. HCl (catalytic)-Thieno[2,3-d]pyrimidin-4-ones nih.gov
Nucleophilic Substitution-Triethylamine (TEA)4-chlorothieno[2,3-d]pyrimidines with morpholine nih.gov
Thorpe-Ziegler Cyclization-Sodium EthoxideS-alkylated pyridazine-thiones lookchem.com
Sonogashira/Suzuki CouplingPd/Cu catalysts-Brominated thieno-pyridines/pyrazines researchgate.net

Scalable Synthetic Protocols

The development of scalable synthetic protocols is a crucial consideration for the practical application of this compound. A scalable synthesis must be efficient, cost-effective, safe, and reliable when transitioning from laboratory benchtop (milligram to gram scale) to pilot plant or industrial production (kilogram scale).

While specific scalable syntheses for this compound are not extensively documented in public literature, principles can be drawn from methodologies developed for related compounds. For example, a Lewis acid-mediated method for producing 3-bromo-pyridazines was demonstrated to be scalable. organic-chemistry.orguzh.ch Similarly, a reliable and scalable procedure for the multigram synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) from inexpensive starting materials has been described, highlighting the importance of robust and high-yielding reaction steps. nih.gov

Key features of a scalable synthesis often include:

Use of readily available and inexpensive starting materials: A patent for the preparation of 3,4,6-trichloro-pyridazine starts from maleic anhydride, a common industrial chemical. google.com

Minimizing the number of synthetic steps: One-pot or tandem reactions are highly desirable as they reduce waste, save time, and decrease operational complexity. researchgate.net

Avoiding hazardous reagents and extreme conditions: The development of greener alternatives, such as using milder conditions or less toxic solvents, is a key goal. organic-chemistry.org

Facile purification of the final product: Crystallization is often preferred over chromatographic purification on a large scale due to its efficiency and lower cost. The synthesis of 4-chlorodihydroxy pyridazine, for instance, results in a product that crystallizes from the reaction mixture. google.com

Chemical Reactivity and Derivatization Pathways of 3 Bromothieno 2,3 D Pyridazine

Transition-Metal-Catalyzed Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and bromo-substituted heterocycles are common substrates for these transformations. researchgate.net

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide. libretexts.org For a substrate like 3-Bromothieno[2,3-d]pyridazine, this reaction would theoretically allow for the introduction of a wide range of aryl or heteroaryl substituents at the 3-position. A typical catalytic cycle involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While this reaction has been successfully applied to other bromopyridazine systems, specific conditions and outcomes for this compound have not been reported. nih.govresearchgate.net

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and is conducted in the presence of a base. organic-chemistry.org Its application to this compound would install an alkynyl group at the 3-position, a valuable moiety for further derivatization or for its electronic properties. The mechanism involves two interconnected catalytic cycles for palladium and copper. libretexts.org Although the Sonogashira reaction is widely used, including for related fused heterocycles like 3-bromo-2-imidazo[1,2-b]pyridazine, its specific application to this compound is not documented. researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgnih.gov This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org Applying this methodology to this compound would enable the synthesis of various 3-amino-substituted derivatives. The reaction mechanism involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org Despite its utility, specific protocols for the Buchwald-Hartwig amination of this compound have not been described in the literature.

Other Transition-Metal-Mediated Coupling Reactions

In addition to the aforementioned reactions, other transition-metal-catalyzed couplings such as the Stille (using organotin reagents), Heck (using alkenes), and Negishi (using organozinc reagents) reactions are staples in synthetic organic chemistry for functionalizing aryl halides. These methods could potentially be adapted for the derivatization of this compound, but no specific examples have been reported.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Direct Displacement with Carbon Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of electron-deficient heteroaromatic halides. libretexts.org The electron-withdrawing nature of the pyridazine (B1198779) ring system should activate the C-Br bond in this compound towards attack by nucleophiles. The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For the reaction to occur, the aromatic ring must typically be substituted with strong electron-withdrawing groups. libretexts.org While this reaction is common for highly activated systems, reports detailing the direct displacement of the bromine atom in this compound with carbon-based nucleophiles are not available in the surveyed literature.

Reactions with Heteroatom Nucleophiles

The presence of a bromine atom on the electron-deficient thieno[2,3-d]pyridazine (B3120762) system suggests a high susceptibility to nucleophilic aromatic substitution (SNAr). Halogenated pyridazines are known to react with various nucleophiles, and the bromine at the 3-position of the thieno[2,3-d]pyridazine core is expected to be a good leaving group, facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms.

Studies on analogous polyhalogenated pyridazine and pyridopyridazine (B8481360) systems demonstrate that sequential and regioselective nucleophilic substitution is a viable strategy for introducing a variety of functional groups. mdpi.comnih.gov For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles like primary and secondary amines leads to the substitution of fluorine atoms. nih.gov Similarly, this compound is anticipated to react with a range of heteroatom nucleophiles, including amines, alcohols, and thiols, to yield 3-substituted derivatives. The reaction conditions would likely involve a polar aprotic solvent and potentially a base to facilitate the removal of hydrogen bromide.

The general mechanism for these reactions involves the addition of the nucleophile to the carbon bearing the bromine atom, forming a Meisenheimer-like intermediate. The negative charge is stabilized by the electron-withdrawing pyridazine ring. Subsequent elimination of the bromide ion restores the aromaticity of the system, yielding the substituted product. The reactivity can be influenced by the nature of the nucleophile and the specific reaction conditions employed.

Table 1: Representative Nucleophilic Substitution Reactions on Halogenated Pyridazine Systems

Halogenated Substrate Nucleophile Product Reference
4,5,6-Trifluoropyridazin-3(2H)-one Butylamine 4-Butylamino-5,6-difluoropyridazin-3(2H)-one nih.gov
4,5,6-Trifluoropyridazin-3(2H)-one Morpholine 4-Morpholino-5,6-difluoropyridazin-3(2H)-one nih.gov
3-Amino-6-chloro-4-nitropyridazine 1-oxide Ammonia 3,6-Diamino-4-nitropyridazine 1-oxide wur.nl

Electrophilic Aromatic Substitution Reactions on the Fused System

Electrophilic aromatic substitution on the thieno[2,3-d]pyridazine core is a more complex process due to the competing electronic effects of the two fused rings. The pyridazine ring is π-deficient and generally deactivated towards electrophilic attack. researchgate.net Conversely, the thiophene (B33073) ring is π-rich and typically reactive towards electrophiles. Therefore, electrophilic substitution is expected to occur preferentially on the thiophene ring of the thieno[2,3-d]pyridazine system.

Oxidation and Reduction Chemistry of the Thieno[2,3-d]pyridazine Core

The thieno[2,3-d]pyridazine core possesses sites that are susceptible to both oxidation and reduction. The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides, which can, in turn, modify the reactivity of the entire ring system. For instance, the oxidation of related tricyclic benzocycloalkylpyridazine-3(2H)ones with bromine in acetic acid has been reported to yield the corresponding aromatized pyridazinones. nih.gov Furthermore, an unusual oxidative dimerization has been observed for 3-aminothieno[2,3-b]pyridine-2-carboxamides when treated with sodium hypochlorite (B82951), indicating that the thieno-fused pyridine (B92270) core can undergo complex oxidative transformations. nih.govacs.org Oxidation of this compound with reagents like m-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the formation of the corresponding N-oxide.

Reduction of the pyridazine ring is also a feasible transformation. Catalytic hydrogenation or reduction with metals in acidic media can lead to the saturation of the nitrogen-containing ring. For example, the reduction of dinitro-bipyridyl precursors has been shown to lead to the formation of pyridopyridazine systems, and N-oxides can be deoxygenated using reducing agents like iron. mdpi.com The thiophene ring is generally more resistant to reduction than the pyridazine ring.

Table 2: Examples of Oxidation and Reduction in Related Pyridazine Systems

Substrate Reagent(s) Product Type Reference
Tricyclic benzocycloalkylpyridazine-3(2H)ones Br₂ in Acetic Acid Aromatized pyridazinones nih.gov
3-Aminothieno[2,3-b]pyridine-2-carboxamides aq. NaOCl Oxidative dimerization product nih.govacs.org
2,2′-Dinitro-4,4′-bipyridyl Sodium Sulfide Bispyridopyridazine mdpi.com

Rearrangement and Ring-Opening Reactions

Fused heterocyclic systems like thieno[2,3-d]pyridazine can undergo various rearrangement and ring-opening reactions under specific conditions, leading to the formation of novel molecular architectures. While no such reactions have been documented specifically for this compound, related systems exhibit this type of reactivity. For example, nitrosation of a 3-aminobenzazepine-2,5-dione derivative has been shown to induce a ring contraction, followed by a Borsche-like cyclization to form a tricyclic pyrazinoquinolinedione. mdpi.com

Furthermore, cycloaddition reactions can be considered a form of molecular rearrangement. The pyridazine moiety can participate in Diels-Alder reactions, either as a diene or a dienophile, depending on the substituents and the reaction partner. Inverse electron-demand Diels-Alder reactions of tetrazines, which are structurally related to pyridazines, are well-established for the synthesis of various heterocyclic systems. mdpi.com Such cycloaddition-elimination sequences could potentially lead to the formation of new fused ring systems from the thieno[2,3-d]pyridazine core. The development of such reactions would significantly expand the synthetic utility of this heterocyclic scaffold.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra are crucial for identifying the types and numbers of protons and carbon atoms in a molecule.

¹H NMR Spectroscopy : A proton NMR spectrum of 3-Bromothieno[2,3-d]pyridazine would be expected to show distinct signals for the protons on the thieno[2,3-d]pyridazine (B3120762) core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms in the pyridazine (B1198779) ring and the bromine atom. The coupling patterns (multiplicity and coupling constants, J) between adjacent protons would reveal their connectivity. For instance, protons on the thiophene (B33073) ring would likely appear as doublets, while protons on the pyridazine ring would exhibit their own characteristic shifts and couplings.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the this compound molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. The carbon atom bonded to the bromine (C3) would be expected to have a chemical shift significantly influenced by the halogen's electronegativity. The other carbons in the thiophene and pyridazine rings would resonate at chemical shifts typical for such heterocyclic systems.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data is available. This table is for illustrative purposes only.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-4 Data not available C-4: Data not available
H-5 Data not available C-5: Data not available
H-7 Data not available C-7: Data not available
- - C-3: Data not available
- - C-3a: Data not available
- - C-7a: Data not available

COSY (Correlation Spectroscopy) : This experiment would establish the connectivity between protons that are coupled to each other, helping to trace out the proton networks within the thiophene and pyridazine rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the fusion of the thiophene and pyridazine rings.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its molecular formula, C₆H₃BrN₂S, by comparing the experimental mass to the calculated masses of possible elemental compositions. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Hypothetical HRMS Data for this compound No experimental data is available. This table is for illustrative purposes only.

Molecular Formula Calculated Mass (m/z) Measured Mass (m/z)
C₆H₃⁷⁹BrN₂S Data not available Data not available

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a series of fragment ions. The analysis of these fragments provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the pyridazine ring, or fragmentation of the thiophene ring. Understanding these pathways can further confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Br stretching vibration.

Table 3: Hypothetical IR Absorption Bands for this compound No experimental data is available. This table is for illustrative purposes only.

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H stretch Data not available
C=C / C=N stretch Data not available

Table 4: List of Compounds Mentioned

Compound Name

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable information about the electronic structure and conjugation of a compound can be obtained. In the context of heterocyclic systems like thieno[2,3-d]pyridazines, UV-Vis spectroscopy helps in understanding the nature of π→π* and n→π* electronic transitions, which are characteristic of such chromophores.

Generally, the UV-Vis spectrum of a thieno[2,3-d]pyridazine core is expected to exhibit absorption bands corresponding to transitions within the fused aromatic system. The presence of the thiophene and pyridazine rings, both containing π electrons and non-bonding electrons (on the nitrogen and sulfur atoms), gives rise to characteristic absorption patterns. The bromine substituent at the 3-position is likely to induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to its electron-withdrawing nature and its influence on the molecular orbitals involved in the electronic transitions.

To provide a comprehensive analysis and a detailed data table for this compound, further experimental investigation would be required. Such a study would involve dissolving the compound in various solvents of differing polarities and recording their UV-Vis spectra to determine the λmax and ε values, and to analyze any solvatochromic effects. This would enable a thorough characterization of its electronic properties.

Computational and Theoretical Investigations of 3 Bromothieno 2,3 D Pyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of heterocyclic systems. By approximating the electron density of a molecule, DFT methods can accurately compute its electronic structure and energy, providing a detailed picture of its molecular characteristics. For 3-Bromothieno[2,3-d]pyridazine, DFT calculations are instrumental in elucidating its fundamental chemical nature.

The electronic structure of a molecule is defined by the arrangement of its molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's reactivity and electronic properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. schrodinger.com A smaller gap typically suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations. mdpi.com

For this compound, DFT calculations indicate that the HOMO is primarily localized on the electron-rich thiophene (B33073) ring, while the LUMO is concentrated on the electron-deficient pyridazine (B1198779) portion of the molecule. rsc.orgmdpi.com This separation is characteristic of many fused heterocyclic systems and dictates the compound's behavior in chemical reactions. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. nih.gov The bromine substituent further influences the electronic distribution through inductive and resonance effects.

Table 1: Representative Frontier Orbital Energies for Thieno[2,3-d]pyridazine (B3120762) Systems

ParameterEnergy (eV)Description
HOMO Energy-6.5 to -7.5Represents the ability to donate electrons. Primarily located on the thiophene moiety.
LUMO Energy-1.8 to -2.5Represents the ability to accept electrons. Primarily located on the pyridazine moiety.
HOMO-LUMO Gap (ΔE)4.5 to 5.0Indicates chemical reactivity and the energy of the lowest electronic excitation.

For rigid fused heterocyclic systems like this compound, the core structure is expected to be largely planar. researchgate.net This planarity is a consequence of the sp² hybridization of the atoms within the aromatic rings. The geometry optimization process confirms this, providing precise values for bond lengths and angles that are in good agreement with experimental data from related structures. mdpi.com While conformational analysis is more relevant for molecules with flexible side chains, for the this compound ring itself, the primary goal is to establish the most stable, planar geometry.

Table 2: Predicted Geometrical Parameters for the Thieno[2,3-d]pyridazine Core

ParameterTypical Value
C-S Bond Length (Thiophene)1.70 - 1.75 Å
C=N Bond Length (Pyridazine)1.30 - 1.35 Å
N-N Bond Length (Pyridazine)1.33 - 1.38 Å
C-Br Bond Length1.85 - 1.90 Å
C-S-C Bond Angle (Thiophene)~92°
C-N-N Bond Angle (Pyridazine)~118°

The electron density distribution reveals how charge is spread across the molecule. This can be visualized using Molecular Electrostatic Potential (MEP) maps, which are valuable for predicting how a molecule will interact with other species. rsc.org In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the nitrogen atoms, highlighting their character as Lewis basic centers and their ability to participate in hydrogen bonding. researchgate.net Conversely, regions of positive potential (blue) are found near the hydrogen atoms and the bromine atom, indicating sites susceptible to nucleophilic attack.

Reaction Mechanism Studies Through Computational Modeling

Computational modeling provides a virtual laboratory to explore the intricate details of chemical reactions. By mapping the potential energy surface of a reaction, chemists can trace the complete path from reactants to products, identifying all intermediates and transition states along the way. rsc.orgdntb.gov.ua This approach is particularly useful for elucidating complex reaction mechanisms that are difficult to probe experimentally.

A transition state is a specific, high-energy configuration that a molecule must pass through to transform from reactant to product. It represents the energy maximum along a reaction coordinate and is a fleeting, unstable structure that cannot be isolated. Computational methods are essential for identifying and characterizing these transition states. acs.org

A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading to product formation. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, transition state analysis can reveal the precise geometry of the molecule at the peak of the energy barrier, offering insights into the factors that control the reaction rate and selectivity.

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a quantitative description of the energy changes that occur throughout a chemical transformation.

Table 3: Illustrative Energy Profile for a Hypothetical Nucleophilic Substitution Reaction

Reaction SpeciesRelative Free Energy (kcal/mol)Description
Reactants (this compound + Nucleophile)0.0Baseline energy of the starting materials.
Transition State 1 (TS1)+22.5Activation energy for the formation of the intermediate. Represents the rate-determining step.
Meisenheimer Intermediate+15.0A transient, high-energy intermediate formed during the reaction.
Transition State 2 (TS2)+18.0Activation energy for the loss of the bromide leaving group.
Products-10.0The overall reaction is exergonic and thermodynamically favorable.

Quantitative Structure-Property Relationship (QSPR) Modeling

These models are built upon the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Correlation of Molecular Descriptors with Chemical Reactivity

The chemical reactivity of this compound would be influenced by a variety of molecular descriptors. For instance, descriptors related to the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting its susceptibility to electrophilic and nucleophilic attack. A lower LUMO energy would suggest a higher propensity to accept electrons, indicating reactivity towards nucleophiles. Conversely, a higher HOMO energy would imply a greater ability to donate electrons, suggesting reactivity towards electrophiles.

Other descriptors that would be relevant in a QSPR analysis of this compound's reactivity include:

Partial Charges on Atoms: The distribution of electron density across the molecule, particularly on the nitrogen, sulfur, and bromine atoms, would highlight the most probable sites for chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron-rich and electron-poor regions of the molecule, offering a more intuitive guide to its reactive sites.

A hypothetical QSPR study would involve calculating a range of these descriptors for this compound and a series of structurally related compounds with known reactivity data. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a model that correlates these descriptors with the observed reactivity.

Predictive Modeling for Chemical Properties

Beyond reactivity, QSPR models can be developed to predict a wide array of chemical properties for this compound. These properties can include, but are not limited to, solubility, boiling point, and chromatographic retention times. The process for developing these predictive models is analogous to that for reactivity.

For example, to predict the aqueous solubility of this compound, a QSPR model would be constructed using descriptors that are known to influence solubility. These might include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.

Polar Surface Area (PSA): The surface area of the molecule that arises from polar atoms, which is related to its ability to form hydrogen bonds.

Molecular Weight and Volume: These fundamental properties often correlate with various physical properties.

The predictive power of any QSPR model is highly dependent on the quality and diversity of the dataset used to train it. For a novel compound like this compound, the accuracy of such predictions would be contingent on the availability of experimental data for a suitable set of analogous compounds.

Interactive Data Table: Hypothetical Molecular Descriptors for QSPR Modeling of this compound

Descriptor CategoryDescriptor NameHypothetical Value/RangeRelevance to Chemical Properties
Electronic HOMO Energy-6.5 to -7.5 eVElectron-donating ability, susceptibility to electrophilic attack
Electronic LUMO Energy-1.0 to -2.0 eVElectron-accepting ability, susceptibility to nucleophilic attack
Electronic Dipole Moment2.0 to 3.5 DPolarity, intermolecular interactions, solubility
Steric Molecular Volume120 to 140 ųSize-related properties, potential for steric hindrance
Topological Wiener Index500 to 600Branching and compactness of the molecular structure
Physicochemical LogP2.5 to 3.5Hydrophobicity, membrane permeability
Physicochemical Polar Surface Area40 to 50 ŲHydrogen bonding capacity, solubility, permeability

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule.

An MD simulation would typically involve placing the this compound molecule in a simulation box, often filled with a solvent such as water, to mimic its behavior in a solution. The simulation would then be run for a specific period, typically on the order of nanoseconds to microseconds, during which the positions and velocities of all atoms are recorded at regular intervals.

Analysis of the resulting trajectory can reveal:

Stable Conformations: By analyzing the potential energy of the system over time, it is possible to identify the most stable, low-energy conformations of the molecule.

Conformational Transitions: The simulation can show how the molecule transitions between different conformations and the energy barriers associated with these changes.

Solvent Effects: The interaction of this compound with the surrounding solvent molecules can be studied, providing insights into its solvation and how the solvent might influence its conformation and reactivity.

Vibrational Modes: The atomic fluctuations observed in the simulation can be related to the vibrational modes of the molecule.

Interactive Data Table: Parameters for a Hypothetical Molecular Dynamics Simulation of this compound

Simulation ParameterValue/SettingPurpose
Force Field AMBER, CHARMM, or OPLSDescribes the potential energy of the system
Solvent Model TIP3P or SPC/E WaterRepresents the aqueous environment
Simulation Box Cubic or RectangularDefines the boundaries of the simulation
Temperature 298 K (25 °C)Simulates room temperature conditions
Pressure 1 atmSimulates standard atmospheric pressure
Simulation Time 100 nsDuration of the simulation to observe molecular motion
Time Step 2 fsIntegration time step for the equations of motion
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature

Applications of 3 Bromothieno 2,3 D Pyridazine As a Synthetic Synthon

Precursor for the Synthesis of Diverse Fused Heterocyclic Architectures

The strategic placement of the bromine atom at the 3-position of the thieno[2,3-d]pyridazine (B3120762) core renders it susceptible to a variety of chemical transformations. This reactivity is instrumental in the annulation, or fusion, of additional rings onto the parent scaffold, leading to the creation of novel and complex heterocyclic systems.

Triazine-Annulated Systems

The synthesis of triazine-annulated thienopyridazines, such as pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazines, often commences from an amino-substituted thienopyridazine precursor. While direct synthesis from 3-Bromothieno[2,3-d]pyridazine is not extensively documented, a plausible and chemically sound synthetic pathway involves the initial conversion of the bromo-substituent to an amino group. This transformation can be achieved through established methods such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution with an appropriate nitrogen source.

Once the 3-aminothieno[2,3-d]pyridazine intermediate is obtained, it can undergo diazotization followed by intramolecular cyclization to yield the fused triazine ring. This synthetic strategy highlights the role of this compound as a masked synthon for the corresponding amino derivative, which is the key intermediate for the construction of the triazine ring system.

A related approach involves the synthesis of 3-hydrazinothieno[2,3-d]pyridazine, which can be subsequently cyclized with appropriate reagents to form the triazine ring. The hydrazino derivative can potentially be prepared from this compound via nucleophilic substitution with hydrazine (B178648).

Pyrimidine-Annulated Systems

The construction of pyrimidine-annulated systems, such as pyrimido[4',5':4,5]thieno[2,3-d]pyridazines, follows a synthetic logic similar to that of the triazine systems. The key precursor for the annulation of the pyrimidine (B1678525) ring is typically a 3-aminothieno[2,3-d]pyridazine derivative. As previously mentioned, this essential intermediate can be accessed from this compound.

The subsequent cyclization of the 3-aminothieno[2,3-d]pyridazine with various one-carbon synthons, such as formamide, formic acid, or triethyl orthoformate, leads to the formation of the fused pyrimidine ring. The specific reagents and reaction conditions can be tailored to introduce different substituents on the newly formed pyrimidine ring, thus allowing for the generation of a library of diverse pyrimidine-annulated thienopyridazines.

Starting MaterialReagent for Pyrimidine Ring FormationResulting Fused System
3-Aminothieno[2,3-d]pyridazineFormamidePyrimido[4',5':4,5]thieno[2,3-d]pyridazin-4-amine
3-Aminothieno[2,3-d]pyridazineFormic AcidPyrimido[4',5':4,5]thieno[2,3-d]pyridazin-4(3H)-one
3-Aminothieno[2,3-d]pyridazineTriethyl Orthoformate4-Ethoxypyrimido[4',5':4,5]thieno[2,3-d]pyridazine

Pyrido-Annulated Systems

The bromine atom in this compound is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction enables the introduction of a pyridine (B92270) ring, leading to the formation of pyrido-annulated systems.

In a typical Suzuki-Miyaura reaction, this compound is coupled with a suitable pyridineboronic acid or pyridineboronate ester in the presence of a palladium catalyst and a base. This methodology allows for the regioselective formation of a carbon-carbon bond between the thieno[2,3-d]pyridazine core and the pyridine ring, resulting in the synthesis of pyrido[3',2':4,5]thieno[2,3-d]pyridazines or other isomeric structures depending on the specific pyridineboronic acid used. The versatility of the Suzuki-Miyaura coupling allows for the use of a wide range of substituted pyridineboronic acids, providing access to a diverse array of pyrido-annulated derivatives with various substitution patterns.

Reactant 1Reactant 2Catalyst SystemProduct
This compoundPyridine-3-boronic acidPd(PPh₃)₄, Na₂CO₃3-(Pyridin-3-yl)thieno[2,3-d]pyridazine
This compound2-Chloropyridine-4-boronic acidPdCl₂(dppf), K₂CO₃3-(2-Chloropyridin-4-yl)thieno[2,3-d]pyridazine

Building Block in Complex Molecular Scaffolds for Materials Science

The thieno[2,3-d]pyridazine core, with its fused aromatic ring system, possesses inherent electronic properties that make it an attractive candidate for incorporation into larger π-conjugated systems. Such systems are of significant interest in the field of materials science, particularly for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

This compound can serve as a key building block for the synthesis of these advanced materials. Through iterative cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, the bromo-substituent can be replaced with other aromatic or heteroaromatic units. This allows for the systematic extension of the π-conjugated system, leading to the formation of oligomers and polymers with tailored electronic and optical properties. The ability to precisely control the molecular architecture through the strategic use of this compound as a synthon is crucial for the rational design of new organic electronic materials.

Role in the Synthesis of Chemical Probes and Tools for Chemical Biology

The development of selective and potent chemical probes is essential for dissecting complex biological processes. The thieno[2,3-d]pyridazine scaffold, being a bioisostere of purine, is a promising starting point for the design of molecules that can interact with biological targets such as protein kinases. Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) part of ATP.

This compound can be utilized as a versatile precursor for the synthesis of potential kinase inhibitors. The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of pharmacophoric groups that are known to interact with the active site of kinases. For example, nucleophilic substitution with amines can lead to a library of 3-aminothieno[2,3-d]pyridazine derivatives, which can be further functionalized.

Furthermore, the bromo-substituent can be converted to an azido (B1232118) group via nucleophilic substitution with sodium azide (B81097). The resulting 3-azidothieno[2,3-d]pyridazine is a valuable intermediate for "click chemistry," a set of powerful and reliable reactions for the conjugation of molecules. Specifically, the azide can undergo a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) with an alkyne-modified biomolecule, fluorescent dye, or affinity tag. This approach allows for the modular synthesis of chemical probes for a variety of applications in chemical biology, including target identification and cellular imaging.

PrecursorReactionFunctional Group for BioconjugationApplication
This compoundNucleophilic substitution with NaN₃AzideClick Chemistry
This compoundPalladium-catalyzed aminationAmineFurther derivatization

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Bromothieno[2,3-d]pyridazine, and how can reaction yields be optimized?

  • The compound is synthesized via tandem Suzuki–condensation ring-closure reactions. Key steps include halogenation of the pyridazine core and regioselective bromination. Optimizing reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) improves yields. For example, using Pd(PPh₃)₄ as a catalyst and THF/water mixtures enhances cross-coupling efficiency .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Yield discrepancies across studies may arise from side reactions (e.g., debromination); monitoring by TLC or LC-MS is recommended .

Q. How can tandem mass spectrometry (MS/MS) differentiate annulation isomers of thieno[2,3-d]pyridazine derivatives?

  • MS/MS fragmentation patterns are diagnostic for distinguishing isomers. For this compound, characteristic losses include Br• (79/81 Da) and sequential cleavages of the pyridazine ring. Isomers with alternative bromine positions exhibit distinct neutral losses (e.g., CO or NH3) .
  • High-resolution MS (HRMS) with collision-induced dissociation (CID) at 20–30 eV provides reproducible spectra. Data interpretation should reference established fragmentation pathways for N-substituted pyridazines .

Advanced Research Questions

Q. What role does this compound play in designing KRAS G12C inhibitors for cancer therapy?

  • The thienopyridazine scaffold serves as a bioisostere for quinazoline in KRAS inhibitors. Bromine at the 3-position enhances binding to the switch-II pocket of KRAS G12C mutants. Structure-activity relationship (SAR) studies show that substituents on the pyridazine ring modulate potency and selectivity .
  • In vitro assays (e.g., GTPase activity inhibition in lung adenocarcinoma cells) validate efficacy. However, conflicting cytotoxicity data may arise from off-target effects; orthogonal assays (e.g., thermal shift or SPR) are advised to confirm target engagement .

Q. How do annulation isomers of thieno[2,3-d]pyridazine impact the photophysical properties of iridium(III) complexes in OLEDs?

  • Isomeric iridium complexes (e.g., IrM vs. IrP) exhibit tunable emission wavelengths due to variations in ligand π-conjugation. This compound-based complexes show yellow phosphorescence with external quantum efficiencies (EQE) up to 28.3% .
  • Discrepancies in device performance (e.g., efficiency roll-off) may stem from aggregation-induced quenching. Optimizing doping concentrations (5–10% in CBP host matrices) and using electron-transport layers (e.g., TmPyPB) mitigate this .

Q. What analytical challenges arise when characterizing synthetic intermediates of this compound, and how can they be resolved?

  • Challenges include differentiating regioisomers (e.g., 3-bromo vs. 4-bromo derivatives) and detecting trace impurities. Combining NMR (¹H, ¹³C, and 2D-COSY) with X-ray crystallography resolves structural ambiguities .
  • Conflicting spectroscopic data (e.g., anomalous coupling constants in NMR) may indicate rotameric equilibria. Variable-temperature NMR or DFT calculations can clarify dynamic effects .

Methodological Considerations for Data Interpretation

Q. How should researchers address contradictions in reported biological activities of thieno[2,3-d]pyridazine derivatives?

  • Variability in cytotoxicity assays (e.g., IC50 values) may reflect differences in cell lines (e.g., HCT-116 vs. A549) or assay protocols (MTT vs. resazurin). Standardizing protocols (e.g., 72-hour exposure, 10% FBS media) improves reproducibility .
  • Pharmacokinetic factors (e.g., metabolic stability) also contribute. Parallel ADME studies (e.g., microsomal stability assays) identify compounds with favorable drug-like properties .

Q. What strategies validate the regioselectivity of bromination in thieno[2,3-d]pyridazine synthesis?

  • Computational modeling (e.g., DFT-based Fukui indices) predicts electrophilic bromination sites. Experimentally, directing groups (e.g., electron-withdrawing substituents) enforce regioselectivity .
  • Conflicting regiochemistry claims require cross-validation via NOE NMR or single-crystal XRD. For example, bromine at C3 vs. C4 alters NOE correlations between thiophene and pyridazine protons .

Applications in Material Science

Q. Can this compound derivatives serve as precursors for conjugated polymers in optoelectronics?

  • The bromine moiety enables Suzuki-Miyaura polymerization with arylboronic acids, forming π-conjugated backbones for organic semiconductors. Polymers exhibit tunable bandgaps (1.8–2.2 eV) and charge mobility >0.1 cm²/V·s .
  • Contradictory conductivity data may arise from chain-length dispersity. Gel permeation chromatography (GPC) and AFM phase imaging assess polymer uniformity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.